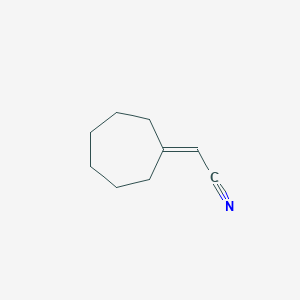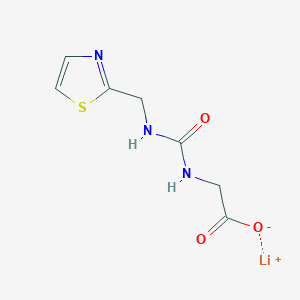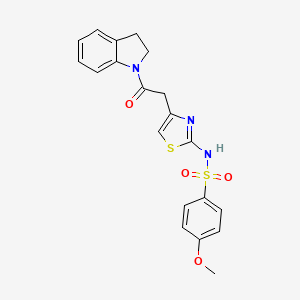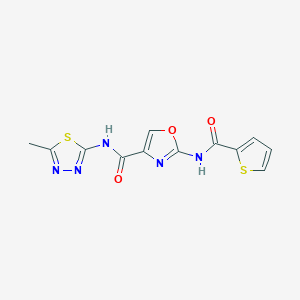
Cycloheptylideneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptylideneacetonitrile (CHAC) is a heterocyclic compound that has been extensively studied due to its unique chemical structure and potential applications in various fields. CHAC is a seven-membered ring containing a nitrile group and a double bond, which makes it a highly reactive molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Cycloheptylideneacetonitrile derivatives have been explored in various synthesis processes. For instance, novel cyclohexylideneacetonitrile derivatives were isolated from the hypocotyl of a mangrove, demonstrating significant anti-Hepatitis B virus activities (Yi et al., 2015). The synthesis of cyclohexylideneacetonitrile on zeolites indicated high yields and selectivity, suggesting potential applications in catalysis (Kozlov & Rusak, 2001).
Organic Chemistry and Molecular Studies
Several studies have focused on the organic chemistry aspects of cycloheptylideneacetonitrile and its derivatives. Novel tunable cyclization reactions involving cyclopropylideneacetic acids and esters have been explored for the synthesis of various compounds (Huang & Zhou, 2002). The anodic oxidation of alicyclic bromides in acetonitrile was studied, revealing the formation of different N-cycloalkylacetamide and cycloalkene compounds, highlighting the versatility of reactions involving cycloheptylideneacetonitrile-related structures (Becker & Zemach, 1979).
Photocatalytic and Semiconductor Studies
Research involving cycloheptylideneacetonitrile-related compounds has extended to semiconductor-mediated photoelectrochemical oxidations. Cyclohexene was used as a probe to study the mechanism of bromide oxidation in acetonitrile, implicating a process where the photoexcited semiconductor facilitates the oxidation of bromide (Fox & Pettit, 1985).
Eigenschaften
IUPAC Name |
2-cycloheptylideneacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHSPIHXPCKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CC#N)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)






![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)



![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

